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Compound of Interest

Compound Name: Leminoprazole

Cat. No.: B10782288 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of generic and brand-name lansoprazole

formulations, focusing on key performance indicators of non-inferiority. The assessment is

based on a review of publicly available experimental data on bioequivalence, in vitro dissolution

profiles, and impurity analysis. Detailed experimental protocols are provided to facilitate

replication and further research.

Bioequivalence Studies
Bioequivalence studies are fundamental in demonstrating the non-inferiority of a generic drug

product. These studies compare the rate and extent of absorption of the active pharmaceutical

ingredient from the generic and innovator formulations. The key pharmacokinetic (PK)

parameters evaluated are the area under the plasma concentration-time curve (AUC) and the

maximum plasma concentration (Cmax).

Experimental Protocol:
A typical bioequivalence study for lansoprazole is a randomized, two-period, two-sequence,

single-dose, crossover study conducted in healthy adult volunteers under fasting conditions.[1]

Study Design: An open-label, randomized, two-period crossover design is commonly

employed.[2] A washout period of at least 7 days is maintained between the two periods.[3]
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Subjects: A cohort of healthy adult male and non-pregnant female volunteers are recruited

for the study.

Drug Administration: A single oral dose of the test (generic) and reference (innovator)

lansoprazole 30 mg capsules is administered with water after an overnight fast.[2]

Blood Sampling: Blood samples are collected at predetermined time intervals, typically

before dosing and at multiple time points after dosing, to characterize the plasma

concentration profile of lansoprazole.[2]

Analytical Method: Plasma concentrations of lansoprazole are determined using a validated

high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS)

method.[3]

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the

pharmacokinetic parameters, including AUC0-t (from time zero to the last measurable

concentration), AUC0-∞ (from time zero to infinity), and Cmax.

Statistical Analysis: An analysis of variance (ANOVA) is performed on the log-transformed

pharmacokinetic parameters. The 90% confidence intervals (CIs) for the ratio of the

geometric means (test/reference) for AUC and Cmax are calculated. For a generic product to

be considered bioequivalent, the 90% CIs must fall within the acceptance range of 80.00% to

125.00%.[2]

Data Presentation:
While specific datasets from individual studies are proprietary, published literature consistently

reports that generic lansoprazole formulations have demonstrated bioequivalence to the

reference product, Prevacid®. The results of these studies are typically summarized as follows:

Table 1: Representative Pharmacokinetic Parameters for a Bioequivalent Generic

Lansoprazole Formulation (30 mg Capsules)
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Pharmacokinetic
Parameter

Test Formulation
(Generic)

Reference
Formulation
(Innovator)

Ratio of Geometric
Means (90% CI)

AUC0-t (ng·h/mL) Value Value
Within 80.00% -

125.00%

AUC0-∞ (ng·h/mL) Value Value
Within 80.00% -

125.00%

Cmax (ng/mL) Value Value
Within 80.00% -

125.00%

Note: Specific mean values are not publicly available in a consolidated format but the 90%

confidence intervals for the ratio of geometric means consistently fall within the regulatory

acceptance criteria for bioequivalence.[2]
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Bioequivalence Study Workflow
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In Vitro Dissolution Testing
In vitro dissolution testing is a critical quality control measure that assesses the rate at which

the active ingredient is released from the dosage form. For delayed-release formulations like

lansoprazole, a two-stage dissolution test is employed to simulate the physiological conditions

of the stomach and small intestine.

Experimental Protocol:
The dissolution method for lansoprazole delayed-release capsules is outlined in the United

States Pharmacopeia (USP).

Apparatus: USP Apparatus 2 (Paddles).

Rotation Speed: 75 rpm.

Temperature: 37 ± 0.5°C.[4]

Dissolution Medium:

Acid Stage (Simulated Gastric Fluid): 500 mL of 0.1 N Hydrochloric Acid.

Buffer Stage (Simulated Intestinal Fluid): After the acid stage, 425 mL of a buffer

concentrate is added to the vessel to achieve a final volume of 900 mL of a phosphate

buffer with a pH of 6.8.[5] The buffer concentrate is prepared by dissolving monobasic

sodium phosphate, sodium hydroxide, and sodium dodecyl sulfate in water.[5]

Procedure:

The capsules are placed in the acid stage medium for 60 minutes.

After 60 minutes, a sample is withdrawn from the acid stage, and the buffer concentrate is

added to the remaining medium.

Samples are withdrawn from the buffer stage at multiple time points (e.g., 15, 30, 45, and

60 minutes).
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Analysis: The amount of dissolved lansoprazole is determined by UV-Vis spectrophotometry

at a specified wavelength.

Data Presentation:
The acceptance criteria for the dissolution of lansoprazole delayed-release capsules are as

follows:

Acid Stage: Not more than 10% of the labeled amount of lansoprazole is dissolved in 60

minutes.[4]

Buffer Stage: Not less than 80% (Q) of the labeled amount of lansoprazole is dissolved in 60

minutes.[4]

Comparative dissolution profiles of generic and innovator products are expected to be similar.

Table 2: Representative Comparative Dissolution Profile for Lansoprazole 30 mg Delayed-

Release Capsules

Time (minutes)
% Drug Dissolved - Test
(Generic)

% Drug Dissolved -
Reference (Innovator)

Acid Stage

60 < 10% < 10%

Buffer Stage

15 Value Value

30 Value Value

45 Value Value

60 > 80% > 80%

Note: Specific comparative data points are not readily available in public literature, but generic

formulations must meet the USP dissolution requirements to be approved.
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Two-Stage Dissolution Testing Workflow

Impurity Profiling
The analysis of impurities is a critical aspect of ensuring the quality, safety, and efficacy of any

pharmaceutical product. Regulatory agencies require that the impurity profile of a generic drug
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is comparable to that of the innovator product.

Experimental Protocol:
A validated stability-indicating high-performance liquid chromatography (HPLC) method is used

for the separation and quantification of lansoprazole and its related substances.

Chromatographic System: A reverse-phase HPLC system with UV detection is typically used.

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly employed.[6]

Mobile Phase: A gradient elution using a mixture of a buffer (e.g., phosphate buffer) and an

organic solvent (e.g., acetonitrile) is often used.[6] The specific gradient program is optimized

to achieve adequate separation of all known impurities.

Flow Rate: A typical flow rate is 1.0 mL/min.[6]

Detection Wavelength: Detection is commonly performed at 285 nm.

Sample Preparation: A known amount of the drug substance or the contents of the capsules

are dissolved in a suitable solvent, filtered, and injected into the HPLC system.

Data Presentation:
The levels of known and unknown impurities in the generic formulation should be comparable

to or lower than those in the innovator product and must be within the limits specified by the

International Council for Harmonisation (ICH) guidelines.

Table 3: Representative Impurity Profile for Lansoprazole
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Impurity
Specification Limit
(ICH)

Test Formulation
(Generic)

Reference
Formulation
(Innovator)

Lansoprazole

Sulphone (Related

Compound A)

≤ 0.3% Value Value

Lansoprazole N-Oxide

(Related Compound

B)

≤ 0.1% Value Value

Lansoprazole

Sulphide (Related

Compound C)

≤ 0.1% Value Value

Any other Unknown

Impurity
≤ 0.1% Value Value

Total Impurities ≤ 0.7% Value Value

Note: Specific comparative data is often part of the confidential regulatory submission. The

values for the generic product must be within the established acceptance criteria.

Mechanism of Action: Proton Pump Inhibition
Lansoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.

It is a prodrug that is activated in the acidic environment of the gastric parietal cells.[7] The

activated form of lansoprazole then irreversibly binds to the H+/K+-ATPase (the proton pump),

inhibiting the final step of acid production.[7]
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Lansoprazole's Mechanism of Action
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In conclusion, the assessment of non-inferiority for generic lansoprazole formulations relies on

a comprehensive evaluation of bioequivalence, in vitro dissolution, and impurity profiles. The

experimental data and protocols presented in this guide demonstrate the rigorous scientific

basis for establishing the therapeutic equivalence of generic and innovator products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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